N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
CAS No.: 2034415-83-1
Cat. No.: VC4188786
Molecular Formula: C19H20F3NO4S
Molecular Weight: 415.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034415-83-1 |
|---|---|
| Molecular Formula | C19H20F3NO4S |
| Molecular Weight | 415.43 |
| IUPAC Name | N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methylsulfonylphenyl)propanamide |
| Standard InChI | InChI=1S/C19H20F3NO4S/c1-28(26,27)16-9-2-13(3-10-16)4-11-18(25)23-12-17(24)14-5-7-15(8-6-14)19(20,21)22/h2-3,5-10,17,24H,4,11-12H2,1H3,(H,23,25) |
| Standard InChI Key | IHJZEZILUMSWGB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Introduction
The compound N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic molecule that incorporates several functional groups, including hydroxyl, trifluoromethyl, methylsulfonyl, and propanamide. This compound is not explicitly mentioned in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to discuss its potential properties and applications.
Molecular Formula and Weight
The molecular formula for this compound would be C20H22F3N2O5S, based on its structure. The molecular weight can be calculated by summing the atomic weights of its constituent atoms, which would be approximately 446.45 g/mol.
Synthesis and Preparation
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide would likely involve multiple steps, including:
-
Preparation of Starting Materials: Synthesis or procurement of 4-(trifluoromethyl)benzaldehyde and 4-(methylsulfonyl)benzoic acid.
-
Aldol Reaction: Condensation of 4-(trifluoromethyl)benzaldehyde with a suitable ketone to form the hydroxyethyl intermediate.
-
Amide Formation: Coupling of the hydroxyethyl intermediate with 4-(methylsulfonyl)benzoic acid or its activated derivative to form the propanamide.
Potential Applications
Given its structural features, this compound could be explored for various biological activities, such as:
-
Pharmaceutical Applications: The presence of trifluoromethyl and methylsulfonyl groups suggests potential as a drug candidate, possibly targeting enzymes or receptors involved in metabolic or inflammatory pathways.
-
Biological Activity: The hydroxyl and amide groups may contribute to interactions with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide | C20H22F3N2O5S | 446.45 | Pharmaceutical, biological activity |
| 2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide | C18H15F6NO4S | 455.4 | Potential pharmaceutical applications |
| Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) | C11H11F3N2O3 | 276.21 | Antiandrogenic activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume